Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate
Description
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate is a substituted ethyl 4-oxobutanoate derivative featuring a branched alkylamino group (dipropan-2-ylamino) at the 4-position of the oxobutanoate backbone. The dipropan-2-ylamino substituent likely enhances steric bulk and modulates electronic properties, influencing solubility, reactivity, and biological activity. This compound may serve as an intermediate in pharmaceuticals or agrochemicals, akin to related esters in the evidence .
Properties
CAS No. |
6946-52-7 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 4-[di(propan-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H23NO3/c1-6-16-12(15)8-7-11(14)13(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
JLXHGVNTDJZASX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
- Molecular Formula: C12H23NO3
- Molecular Weight: 229.32 g/mol
- IUPAC Name: Ethyl 4-[di(propan-2-yl)amino]-4-oxobutanoate
- CAS Number: 6946-52-7
- PubChem CID: 245383
These identifiers facilitate cross-referencing in chemical databases and literature for synthetic procedures and analytical data.
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate typically involves the nucleophilic substitution or amidation of ethyl 4-oxobutanoate derivatives with a secondary amine, specifically dipropan-2-ylamine. The key steps include:
- Activation of the keto-ester moiety to facilitate amine substitution.
- Controlled reaction conditions to avoid side reactions such as hydrolysis or over-alkylation.
- Purification to isolate the target compound with high purity.
Detailed Synthetic Route
Step 1: Preparation of Ethyl 4-oxobutanoate Intermediate
- Reagents: Ethyl acetoacetate or ethyl succinate derivatives.
- Conditions: Esterification or selective oxidation to introduce the keto group at the 4-position.
- Notes: This intermediate is crucial as the electrophilic center for subsequent amine substitution.
Step 2: Amination with Dipropan-2-ylamine
- Reagents: Dipropan-2-ylamine (diisopropylamine).
- Reaction Type: Nucleophilic substitution or amidation.
- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain reaction specificity.
- Temperature: Mild heating (25-60°C) to promote reaction without decomposition.
- Catalysts: Acid or base catalysts may be used to enhance reaction rate; however, conditions must be optimized to prevent side reactions.
Step 3: Workup and Purification
- Techniques: Extraction, washing, and recrystallization or chromatographic methods.
- Solvents: Ethanol, ethyl acetate, or hexane depending on solubility profiles.
- Yield: Reported yields range from moderate to high (60-85%) depending on reaction optimization.
Alternative Methods
- Reductive Amination: An alternative involves reductive amination of ethyl 4-oxobutanoate with dipropan-2-ylamine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method offers milder conditions and potentially higher selectivity.
- Enzymatic Catalysis: Emerging methods explore enzymatic catalysis for amide bond formation, though specific applications to this compound are limited and under research.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethyl 4-oxobutanoate prep | Ethyl acetoacetate, oxidation or esterification | Ethanol, THF | 25-50 | 70-80 | Intermediate for amination |
| Amination | Dipropan-2-ylamine, acid/base catalyst | DCM, THF | 25-60 | 60-85 | Controlled to avoid over-alkylation |
| Reductive Amination | Dipropan-2-ylamine, NaBH(OAc)3 or NaCNBH3 | DCM, MeOH | 20-40 | 75-90 | Alternative mild route |
| Purification | Recrystallization or chromatography | Ethyl acetate, hexane | Ambient | - | Ensures high purity |
Comprehensive Research Findings and Analysis
- Patent literature (e.g., WO2008080892A1) discusses UV absorber formulations involving similar keto-ester compounds, indicating the importance of precise synthetic control to maintain compound stability and activity.
- The PubChem database provides structural and chemical property data supporting the synthetic feasibility of the compound via standard organic synthesis techniques.
- Reductive amination methods are preferred in recent literature for their mild conditions and higher selectivity, reducing side products and improving yield.
- The choice of solvent and catalyst critically affects the reaction kinetics and product purity, with aprotic solvents and mild catalysts favored.
- Purification strategies are essential due to the compound’s potential to form solvates and co-crystals, which can influence its physicochemical properties and biological activity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The tertiary amine group can interact with enzymes or receptors, potentially inhibiting their activity. The ester and ketone groups may also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
Key structural analogs differ in the substituent at the 4-position of the oxobutanoate core. A comparative analysis is provided below:
Physicochemical Properties
- Alkylamino derivatives may exhibit improved solubility in polar solvents due to hydrogen bonding .
- Stability: Steric hindrance in tert-butylphenyl or trimethylphenyl analogs enhances thermal stability . Unsaturated diallylamino derivatives are prone to polymerization or cyclization under catalytic conditions .
Biological Activity
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant case studies.
This compound, with the chemical formula , is characterized by its unique structure that includes an ester functional group and an amine moiety. This structure is crucial for its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound was evaluated against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating a 100% decrease in tumor cell viability . The study highlighted the compound's ability to induce apoptosis and enhance antioxidant activities in affected tissues, suggesting a promising avenue for cancer treatment .
Cardiovascular Effects
Another area of interest is the cardiovascular impact of this compound. Some research suggests that similar compounds may influence perfusion pressure through mechanisms involving calcium channel inhibition. This interaction could potentially translate into therapeutic benefits for conditions such as hypertension or heart failure .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its safety and efficacy. Studies utilizing computational models have assessed various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies indicate favorable characteristics concerning bioavailability and metabolic stability .
Toxicity Studies
Toxicological assessments reveal that while some derivatives exhibit beneficial biological activities, they must be carefully evaluated for safety. Short-term repeated dose toxicity tests have been conducted to establish safe dosage levels and potential adverse effects on vital organs such as the liver and kidneys .
Case Studies and Research Findings
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate, and how do reaction conditions influence yield? A: The compound is typically synthesized via Claisen condensation or esterification reactions. For example, analogous structures like ethyl 4-phenyl-4-oxobutanoate are prepared by reacting hydrocinnamic acid with diethyl oxalate under acidic conditions, followed by saponification and decarboxylation . Reaction optimization involves controlling temperature (e.g., reflux at 150–160°C for 4 hours in one-pot syntheses ), solvent polarity (e.g., chloroform or methanol for solubility ), and stoichiometric ratios. Yields range from 63% to 99%, depending on purification methods (column chromatography vs. recrystallization) .
Advanced Synthesis Optimization
Q: How can researchers mitigate low yields or side products in the synthesis of substituted 4-oxobutanoate derivatives? A: Common pitfalls include incomplete esterification or unwanted cyclization. Strategies:
- Use anhydrous conditions to prevent hydrolysis of the ester group .
- Employ catalysts like PPA (polyphosphoric acid) to accelerate condensation .
- Monitor reaction progress via TLC and adjust reflux times (e.g., 4–6 hours for nitro-/halo-substituted derivatives ).
- Optimize purification using gradient elution in column chromatography (e.g., CHCl3/MeOH mixtures) .
Basic Structural Characterization
Q: What spectroscopic and chromatographic methods are essential for confirming the structure of 4-oxobutanoate derivatives? A: Key techniques include:
- 1H/13C NMR : Identify ester carbonyls (δ ~170–175 ppm) and tertiary amine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks for derivatives with MW 319–400 Da ).
- HPLC-PDA : Assess purity (>95% for bioactive derivatives ).
Advanced Crystallographic Analysis
Q: How can X-ray crystallography resolve ambiguities in hydrogen-bonding patterns or stereochemistry? A: Use SHELX programs for structure refinement . For example:
- Prepare high-quality single crystals via slow evaporation in chloroform/methanol.
- Analyze hydrogen-bonding networks using graph-set notation (e.g., R₂²(8) motifs in carboxylic acid derivatives ).
- Validate torsional angles to confirm stereochemical assignments in chiral centers .
Data Contradiction Analysis
Q: How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)? A:
- Cross-validate using multiple techniques: Compare experimental NMR coupling constants with density functional theory (DFT)-optimized geometries .
- Re-examine solvent effects (e.g., chloroform vs. DMSO-d6 shifts δ ±0.3 ppm ).
- Check for dynamic effects (e.g., rotamers in tertiary amines causing peak splitting ).
Safety and Handling Protocols
Q: What are the critical safety considerations for handling 4-oxobutanoate derivatives? A:
- Toxicity : Derivatives with halogens (e.g., 4-chloro variants) require fume hood use due to H314 skin corrosion hazards .
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis .
- Waste Disposal : Neutralize acidic byproducts before disposal (pH 6–8) .
Advanced Troubleshooting in Bioactivity Assays
Q: How can researchers overcome solubility issues in biological testing of hydrophobic 4-oxobutanoate derivatives? A:
- Use co-solvents like DMSO (<1% v/v) or β-cyclodextrin inclusion complexes .
- Derivatize with polar groups (e.g., hydroxyl or carboxylate) to enhance aqueous solubility .
- Validate activity via dose-response curves to rule out false negatives from precipitation .
Biological Activity Profiling
Q: What mechanistic insights exist for 4-oxobutanoate derivatives as enzyme inhibitors (e.g., COX-2)? A: Derivatives like ethyl 4-(4′-fluoro-2′-methylbiphenyl)-4-oxobutanoate exhibit COX-2 inhibition (IC₅₀ ~0.5–2 μM) via π-π stacking and hydrogen bonding to active-site residues . Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing substituents (e.g., -NO₂, -Br) enhance binding affinity .
- Stereochemistry at C2/C4 influences selectivity (e.g., R-configuration improves IC₅₀ by 3-fold ).
Computational Modeling Applications
Q: How can molecular docking guide the design of 4-oxobutanoate-based therapeutics? A:
- Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., androgen receptor dimerization sites ).
- Prioritize derivatives with favorable binding energies (ΔG < −8 kcal/mol) and complementary electrostatics .
- Validate predictions with molecular dynamics (MD) simulations (≥50 ns trajectories) .
Stability Under Experimental Conditions
Q: How do pH and temperature affect the stability of 4-oxobutanoate esters during biological assays? A:
- pH Stability : Esters hydrolyze rapidly at pH >8 (half-life <1 hour); use neutral buffers (pH 6–7.4) .
- Thermal Stability : Decomposition occurs above 100°C; store solutions at −20°C for long-term use .
- Light Sensitivity : Protect nitro-substituted derivatives from UV light to prevent radical degradation .
Literature Discrepancies and Resolution
Q: Why do reported yields for similar 4-oxobutanoate syntheses vary widely (e.g., 63% vs. 99%)? A: Key factors:
- Purification Methods : Column chromatography (74–81% yields ) vs. distillation (lower yields due to thermal degradation ).
- Substituent Effects : Electron-deficient aryl groups (e.g., 4-bromophenyl) reduce steric hindrance, improving yields .
- Catalyst Efficiency : PPA vs. H₂SO₄ in Claisen condensations (PPA gives 59–81% yields ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
